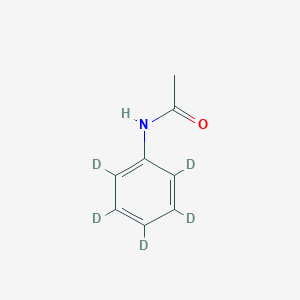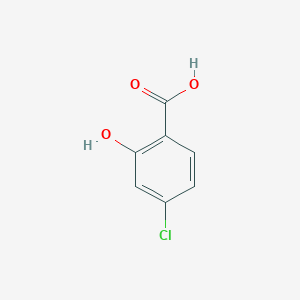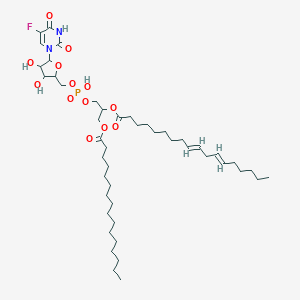
1-Palmitoyl-2-linoleoylphosphatidylfluorouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Palmitoyl-2-linoleoylphosphatidylfluorouridine, also known as PLPFU, is a fluorouridine-containing phospholipid that has gained significant attention in the field of drug delivery and cancer therapy. This compound is a promising candidate for targeted drug delivery due to its unique structure and mechanism of action.
Mécanisme D'action
1-Palmitoyl-2-linoleoylphosphatidylfluorouridine acts as a prodrug that is activated by enzymes present in the tumor microenvironment. Upon activation, the compound releases its payload, which can be a chemotherapeutic agent or a diagnostic probe. The release of the payload is triggered by the hydrolysis of the phosphodiester bond between the fluorouridine and the phospholipid, which is catalyzed by phospholipases present in the tumor microenvironment.
Effets Biochimiques Et Physiologiques
1-Palmitoyl-2-linoleoylphosphatidylfluorouridine has been shown to have minimal toxicity to healthy cells and tissues. The compound is rapidly taken up by cancer cells and accumulates in the endoplasmic reticulum and Golgi apparatus. Upon activation, 1-Palmitoyl-2-linoleoylphosphatidylfluorouridine releases its payload, which induces cell death or allows for the visualization of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-Palmitoyl-2-linoleoylphosphatidylfluorouridine has several advantages for lab experiments, including its ability to selectively target cancer cells and its low toxicity to healthy tissues. However, the compound is difficult to synthesize and requires specific conditions to ensure high yield and purity. Additionally, the activation of 1-Palmitoyl-2-linoleoylphosphatidylfluorouridine requires specific enzymes that may not be present in all tumor microenvironments.
Orientations Futures
There are several future directions for the use of 1-Palmitoyl-2-linoleoylphosphatidylfluorouridine in cancer therapy and drug delivery. One potential application is the use of 1-Palmitoyl-2-linoleoylphosphatidylfluorouridine as a diagnostic probe for the visualization of cancer cells in vivo. Additionally, the development of new enzymes that can activate 1-Palmitoyl-2-linoleoylphosphatidylfluorouridine in a wider range of tumor microenvironments could expand the use of the compound in cancer therapy. Finally, the combination of 1-Palmitoyl-2-linoleoylphosphatidylfluorouridine with other chemotherapeutic agents or targeted therapies could enhance the efficacy of cancer treatment while minimizing toxicity to healthy tissues.
Méthodes De Synthèse
The synthesis of 1-Palmitoyl-2-linoleoylphosphatidylfluorouridine involves the reaction of 5-fluorouridine with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine and linoleic acid. The reaction is carried out in the presence of a catalyst and under specific conditions to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
1-Palmitoyl-2-linoleoylphosphatidylfluorouridine has been extensively studied for its potential use in cancer therapy. The compound has been shown to selectively accumulate in cancer cells and release its payload upon activation by enzymes present in the tumor microenvironment. This targeted drug delivery approach minimizes off-target effects and reduces toxicity to healthy tissues.
Propriétés
Numéro CAS |
148763-98-8 |
|---|---|
Nom du produit |
1-Palmitoyl-2-linoleoylphosphatidylfluorouridine |
Formule moléculaire |
C46H78FN2O13P |
Poids moléculaire |
917.1 g/mol |
Nom IUPAC |
[1-[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C46H78FN2O13P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-41(51)61-37(34-58-40(50)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-59-63(56,57)60-36-39-42(52)43(53)45(62-39)49-33-38(47)44(54)48-46(49)55/h11,13,17-18,33,37,39,42-43,45,52-53H,3-10,12,14-16,19-32,34-36H2,1-2H3,(H,56,57)(H,48,54,55)/b13-11+,18-17+ |
Clé InChI |
WXJCTJXZGXSRDD-XZBBILGWSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC |
Synonymes |
1,2-PLPF 1-palmitoyl-2-linoleoylphosphatidylfluorouridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



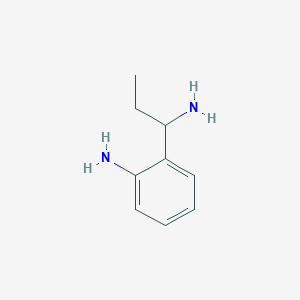
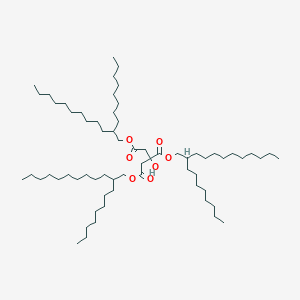
![1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone](/img/structure/B135362.png)
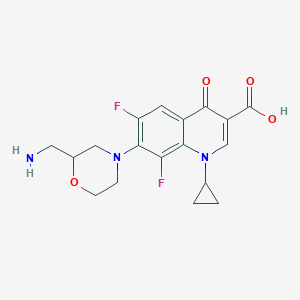
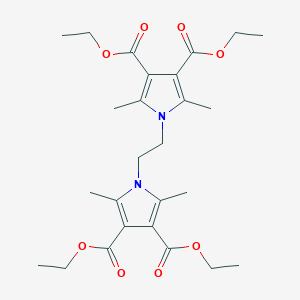
![6-(Benzenesulfinyl)tetrazolo[1,5-b]pyridazine](/img/structure/B135369.png)
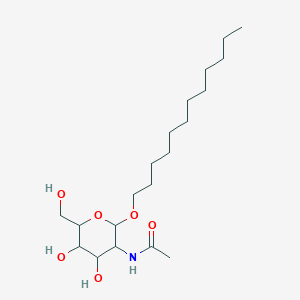
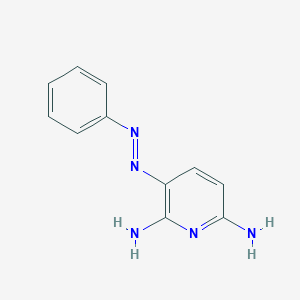
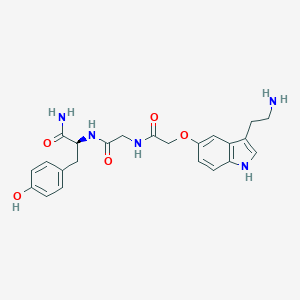
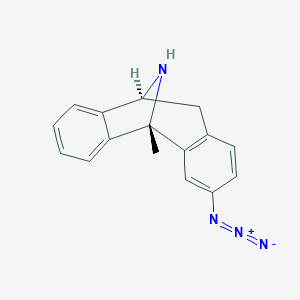
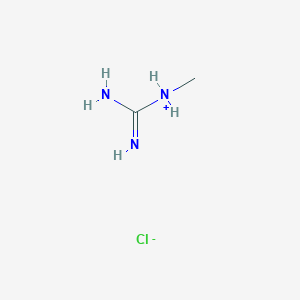
![6-propionylbenzo[d]thiazol-2(3H)-one](/img/structure/B135380.png)
